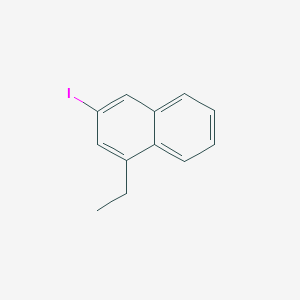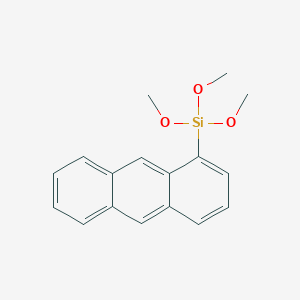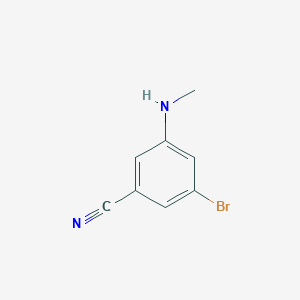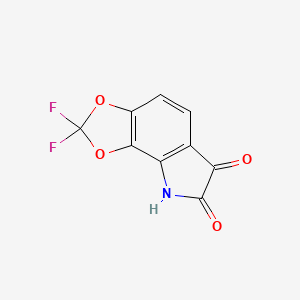
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is a chemical compound with the molecular formula C9H3F2NO4 It is known for its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor, which undergoes a series of reactions including protection, selective amidation, and deprotective-cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain tumor cell lines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1,1-diphenylethanol
- Cochlioquinone derivatives
- N-substituted 4,4a,5,6-tetrahydroquinoline-2,7-diones
Uniqueness
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is unique due to its specific structure, which includes multiple aromatic rings and functional groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
902137-99-9 |
|---|---|
Fórmula molecular |
C9H3F2NO4 |
Peso molecular |
227.12 g/mol |
Nombre IUPAC |
2,2-difluoro-8H-[1,3]dioxolo[4,5-g]indole-6,7-dione |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-4-2-1-3-5(7(4)16-9)12-8(14)6(3)13/h1-2H,(H,12,13,14) |
Clave InChI |
UKDPBEFYCKEVMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=O)C(=O)N3)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


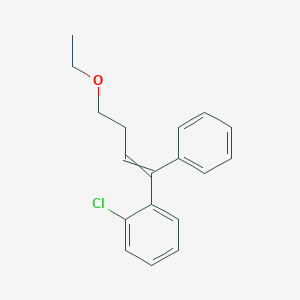
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
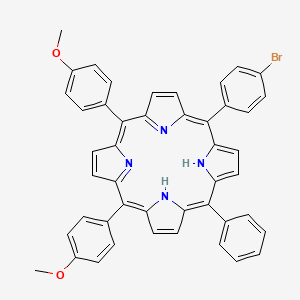
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

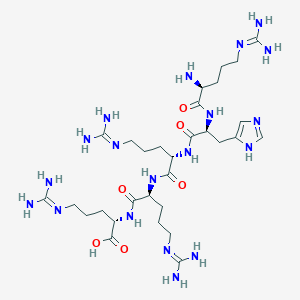
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
